molecular formula C9H8N2O2 B237455 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate CAS No. 133587-38-9

2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate

カタログ番号 B237455
CAS番号: 133587-38-9
分子量: 234.2 g/mol
InChIキー: HNVBUXTUHPMTRW-JSXJEZROSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate, also known as homogentisate 1,2-dioxygenase inhibitor (HDI), is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. HDI is an inhibitor of homogentisate 1,2-dioxygenase, an enzyme that plays a crucial role in the breakdown of tyrosine and phenylalanine in the body.

作用機序

HDI works by binding to the active site of 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoatee 1,2-dioxygenase, which prevents the enzyme from catalyzing the conversion of homogentisic acid to maleylacetoacetic acid. This results in the accumulation of homogentisic acid in the body, which can be excreted in the urine.
Biochemical and Physiological Effects:
HDI has been shown to effectively reduce the levels of homogentisic acid in the urine of alkaptonuria patients. This can improve the symptoms of the disease, such as joint pain and stiffness. However, HDI has also been shown to cause an increase in the levels of tyrosine and phenylalanine in the blood, which can lead to adverse effects such as liver damage and neurological problems.

実験室実験の利点と制限

HDI has several advantages for lab experiments, such as its high purity and stability. However, its high cost and limited availability can be a limitation for some experiments.

将来の方向性

There are several future directions for the research of HDI. One potential application is in the treatment of other metabolic disorders that result in the accumulation of homogentisic acid, such as ochronosis and tyrosinemia. Additionally, further studies are needed to evaluate the long-term safety and efficacy of HDI in the treatment of alkaptonuria. Finally, the development of new synthesis methods for HDI could improve its availability and reduce its cost.

合成法

The synthesis of HDI involves the reaction of 2-hydroxyphenylacetic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to form the final HDI compound. The synthesis method has been optimized to produce high yields of HDI with minimal impurities.

科学的研究の応用

HDI has been extensively studied for its potential applications in the treatment of alkaptonuria, a rare metabolic disorder that results in the accumulation of homogentisic acid in the body. HDI inhibits the activity of 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoatee 1,2-dioxygenase, which prevents the breakdown of homogentisic acid and reduces its accumulation in the body. Studies have shown that HDI can effectively reduce the levels of homogentisic acid in the urine of alkaptonuria patients, which can improve their quality of life.

特性

CAS番号

133587-38-9

分子式

C9H8N2O2

分子量

234.2 g/mol

IUPAC名

(2Z,4E)-2-hydroxy-6-(2-hydroxyphenyl)-6-oxohexa-2,4-dienoic acid

InChI

InChI=1S/C12H10O5/c13-9-5-2-1-4-8(9)10(14)6-3-7-11(15)12(16)17/h1-7,13,15H,(H,16,17)/b6-3+,11-7-

InChIキー

HNVBUXTUHPMTRW-JSXJEZROSA-N

異性体SMILES

C1=CC=C(C(=C1)/C(=C/C=C/C(=O)C(=O)O)/O)O

SMILES

C1=CC=C(C(=C1)C(=O)C=CC=C(C(=O)O)O)O

正規SMILES

C1=CC=C(C(=C1)C(=CC=CC(=O)C(=O)O)O)O

同義語

2-hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate
2-hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoic acid
HOHPDA

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。